1-Bromo-4-(chloromethyl)-2-nitrobenzene
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Overview
Description
1-Bromo-4-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(chloromethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-4-(chloromethyl)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromine atom can be involved in oxidation reactions, leading to the formation of brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Reduction: The primary product is 1-bromo-4-(aminomethyl)-2-nitrobenzene.
Oxidation: Products include brominated nitrobenzene derivatives.
Scientific Research Applications
1-Bromo-4-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The bromine atom can be involved in electrophilic aromatic substitution reactions, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-4-(bromomethyl)-2-nitrobenzene: Contains an additional bromine atom, which can influence its reactivity and applications.
1-Chloro-4-(chloromethyl)-2-nitrobenzene: Substitutes bromine with chlorine, affecting its chemical properties and reactivity.
Uniqueness
1-Bromo-4-(chloromethyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic organic chemistry and industrial applications.
Biological Activity
1-Bromo-4-(chloromethyl)-2-nitrobenzene is a halogenated nitro compound with potential biological activity. Its structure, characterized by the presence of both bromine and chlorine substituents along with a nitro group, suggests a range of interactions with biological systems. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C7H5BrClN2O2 and a molecular weight of 239.48 g/mol. Its structure includes:
- A nitro group (−NO2) known for its reactivity.
- Halogen substituents (bromine and chlorine) that can influence its biological interactions.
Antimicrobial Activity
Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to interact with microbial enzymes and cellular components.
- Mechanism : The nitro group can undergo reduction in microbial systems, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing cell death.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 20 μM | |
Escherichia coli | 30 μM | |
Pseudomonas aeruginosa | 25 μM |
Cytotoxicity
The cytotoxic effects of this compound have been studied in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that this compound exhibits cytotoxicity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cells with IC50 values around 226 μg/mL and 242.52 μg/mL respectively .
Table 2: Cytotoxicity Data
The biological activity of this compound is largely attributed to its electrophilic nature due to the nitro group. This property allows it to form covalent bonds with nucleophilic sites in biomolecules, leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and cytotoxic effects.
- DNA Interaction : Reactive intermediates formed during metabolic reduction can bind to DNA, causing mutagenic effects which are significant for its potential as a chemotherapeutic agent.
Toxicological Considerations
Despite its potential therapeutic applications, this compound also poses mutagenic risks. Studies have categorized it among compounds with established mutagenicity due to its ability to induce DNA damage through reactive intermediates formed during metabolism .
Table 3: Toxicological Profile
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLKXAKEKPATLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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